2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol
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Overview
Description
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethoxy group at the second position, a trifluoromethoxy-substituted phenylamino group at the sixth position, and a hydroxyl group on the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-(trifluoromethoxy)aniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-ethoxyphenol with a suitable halogenated compound under basic conditions.
Aminomethylation: The intermediate is then subjected to aminomethylation, where the 4-(trifluoromethoxy)aniline is introduced. This step typically requires the use of formaldehyde and a catalyst, such as hydrochloric acid, to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyphenol: Lacks the trifluoromethoxy-substituted phenylamino group.
4-(Trifluoromethoxy)aniline: Lacks the ethoxy and hydroxyl groups on the benzene ring.
6-Aminomethylphenol: Lacks the ethoxy and trifluoromethoxy groups.
Uniqueness
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-2-22-14-5-3-4-11(15(14)21)10-20-12-6-8-13(9-7-12)23-16(17,18)19/h3-9,20-21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSTCMOMGTXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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